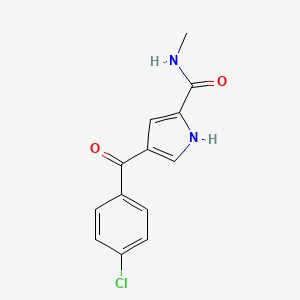

4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Description

4-(4-Chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a synthetic small molecule featuring a pyrrole core substituted with a 4-chlorobenzoyl group at position 4 and an N-methyl carboxamide at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of enzymes such as histone methyltransferases (e.g., Dot1L) . Its design incorporates halogenated aromatic moieties and polar carboxamide groups, which are common in drug discovery for balancing lipophilicity and target binding.

Properties

IUPAC Name |

4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-15-13(18)11-6-9(7-16-11)12(17)8-2-4-10(14)5-3-8/h2-7,16H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCXVTQPZMRSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601215078 | |

| Record name | 4-(4-Chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648959 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303995-91-7 | |

| Record name | 4-(4-Chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303995-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide typically involves the acylation of a pyrrole derivative. One common method is the reaction of 4-chlorobenzoyl chloride with N-methyl-1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

- Structural Difference : The benzoyl group has 2,6-dichloro substituents instead of 4-chloro.

- Functional Impact : This analog was co-crystallized with Dot1L, a histone methyltransferase, and demonstrated potent inhibitory activity (IC₅₀ = 0.8 nM) due to enhanced hydrophobic interactions and steric complementarity in the enzyme's induced binding pocket . The 2,6-dichloro configuration provides a broader halogen bonding network compared to the para-substituted derivative.

- Molecular Data :

- Molecular Formula: C₁₄H₁₀Cl₂N₂O₂

- Molar Mass: 333.15 g/mol

4-(2-Chlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide

- Structural Difference: Features a 2-chloro benzoyl group and a dimethylamino-methylene substituent on the carboxamide.

- The dimethylamino group introduces basicity, which may alter solubility and membrane permeability .

- Molecular Data :

4-(4-Fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide

- Structural Difference : Substitutes 4-fluoro for 4-chloro on the benzoyl group and replaces N-methyl with a 3-(imidazolyl)propyl chain.

- The imidazole moiety enables hydrogen bonding and metal coordination, which could enhance binding to metalloenzymes or receptors .

Modifications to the Carboxamide Group

N-Methyl vs. N-Alkyl/Aryl Substitutions

- N-Methyl (Target Compound) : The compact methyl group minimizes steric hindrance, favoring interactions with shallow binding pockets.

- N-[3-(1H-Imidazol-1-yl)propyl] (Fluorinated Analog) : The extended alkyl chain with an imidazole ring introduces conformational flexibility and additional binding sites, likely increasing selectivity for targets requiring deeper pocket penetration .

Chromatographic Behavior of Related Compounds

provides retention time data for structurally related impurities (Table 1):

| Compound Name | Relative Retention Time (%) |

|---|---|

| Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | 0.65 |

| Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | 0.80 |

These esters exhibit longer retention times than the target compound due to increased lipophilicity from alkyl groups, highlighting how minor structural changes influence analytical profiles .

Biological Activity

4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a chlorobenzoyl group and a carboxamide functional group. The molecular formula is CHClNO, with a molecular weight of approximately 235.67 g/mol. The presence of the chlorobenzoyl moiety is crucial for its biological activity as it influences the compound's interaction with various biological targets.

The mechanism of action for this compound involves binding to specific enzymes or receptors, which modulates their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer properties. The exact pathways depend on the biological system being studied, but initial findings suggest it may inhibit key enzymes involved in metabolic processes related to disease states.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial activity , particularly against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies suggest that modifications to the pyrrole ring enhance efficacy against drug-resistant strains.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Activity Level |

|---|---|

| Mycobacterium tuberculosis | Significant |

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

Anticancer Properties

This compound has shown potential as an anticancer agent . In vitro studies reveal its effectiveness against several cancer cell lines, including HeLa (cervical cancer) and HCT-15 (colon cancer). Cytotoxicity assays indicate an IC value in the low micromolar range, highlighting its potential for further development as a therapeutic agent .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HeLa | 5.2 |

| HCT-15 | 8.3 |

| NCI-H23 | 6.7 |

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound against Mycobacterium tuberculosis demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The study utilized both in vitro assays and molecular docking simulations to confirm the binding affinity to mycolic acid biosynthesis enzymes.

Study 2: Anticancer Activity

In another investigation, the anticancer properties were explored using various human cancer cell lines. The compound exhibited significant cytotoxicity, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis. Further molecular studies indicated that it affects cell cycle progression by modulating cyclin-dependent kinase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.